molecular formula C13H11NO3 B14527537 5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile CAS No. 62821-46-9

5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile

Cat. No.: B14527537
CAS No.: 62821-46-9
M. Wt: 229.23 g/mol
InChI Key: MZTZGBKDBBDPFY-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile is an organic compound featuring a furan ring substituted with a 3,4-dimethoxyphenyl group and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and malononitrile.

    Knoevenagel Condensation: The 3,4-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form 3-(3,4-dimethoxyphenyl)-2-propenenitrile.

    Cyclization: The intermediate is then subjected to cyclization using an acid catalyst to form the furan ring, resulting in this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of more efficient catalysts.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-diones.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: 5-(3,4-Dimethoxyphenyl)furan-2-amine.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmacologically active compounds, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile in biological systems is not fully elucidated. its derivatives have been shown to interact with various molecular targets, including enzymes and receptors, leading to biological effects such as anti-inflammatory and anticancer activities. The furan ring and nitrile group are key functional groups that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups.

    2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: A structurally similar compound with additional amino and methoxy groups.

Uniqueness: 5-(3,4-Dimethoxyphenyl)furan-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethoxyphenyl group and the nitrile group makes it a versatile intermediate for further chemical modifications and potential therapeutic applications.

Properties

CAS No.

62821-46-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)furan-2-carbonitrile

InChI

InChI=1S/C13H11NO3/c1-15-12-5-3-9(7-13(12)16-2)11-6-4-10(8-14)17-11/h3-7H,1-2H3

InChI Key

MZTZGBKDBBDPFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C#N)OC

Origin of Product

United States

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